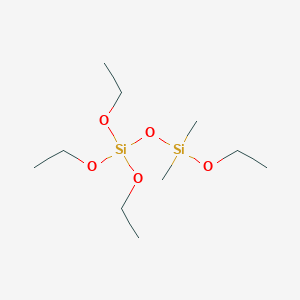
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is an organosilicon compound with the molecular formula C10H26O4Si2. This compound is part of the disiloxane family, which is characterized by the presence of a Si-O-Si linkage. It is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- can be synthesized through the hydrolysis of corresponding chlorosilanes followed by condensation reactions. The general synthetic route involves the reaction of dimethyldichlorosilane with ethanol in the presence of a catalyst to form the desired disiloxane compound. The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves large-scale hydrolysis and condensation processes. The use of continuous reactors and optimized catalysts helps in achieving high yields and purity of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing the production of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms higher siloxanes through the elimination of ethanol.
Oxidation: Can be oxidized to form silanols and siloxane oligomers.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Acidic or basic catalysts, controlled temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Higher siloxanes.
Oxidation: Silanols and siloxane oligomers.
Applications De Recherche Scientifique
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of silicone resins, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves the hydrolysis of the ethoxy groups to form silanols, which can further condense to form siloxane linkages. The molecular targets include the silicon-oxygen bonds, which undergo various chemical transformations. The pathways involved in its reactions are primarily hydrolysis and condensation, leading to the formation of higher siloxanes and silanols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disiloxane, 1,3-dimethyl-1,1,3,3-tetramethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-: Similar structure with diethoxy groups.
Disiloxane, 1,1,3,3-tetramethyl-: Lacks the ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Uniqueness
Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is unique due to its ethoxy groups, which make it more reactive in hydrolysis and condensation reactions compared to its methoxy and non-ethoxy counterparts. This reactivity makes it a valuable compound in the synthesis of higher siloxanes and other organosilicon compounds.
Propriétés
Numéro CAS |
53201-01-7 |
|---|---|
Formule moléculaire |
C10H26O5Si2 |
Poids moléculaire |
282.48 g/mol |
Nom IUPAC |
[ethoxy(dimethyl)silyl] triethyl silicate |
InChI |
InChI=1S/C10H26O5Si2/c1-7-11-16(5,6)15-17(12-8-2,13-9-3)14-10-4/h7-10H2,1-6H3 |
Clé InChI |
OYRRQADPTVZBPP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)O[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



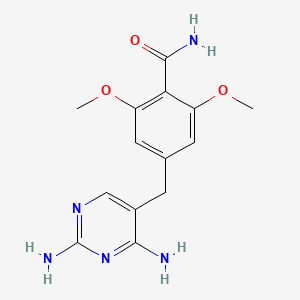

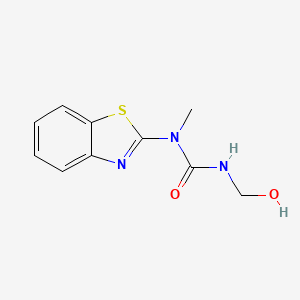
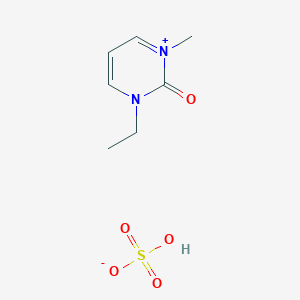
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
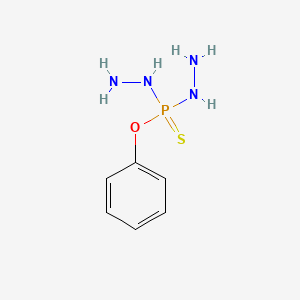
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
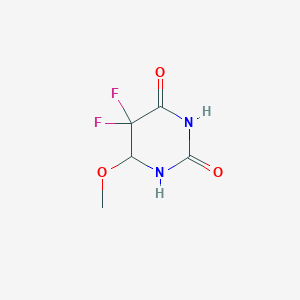
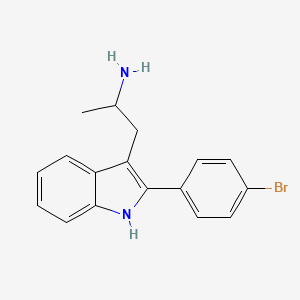

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
